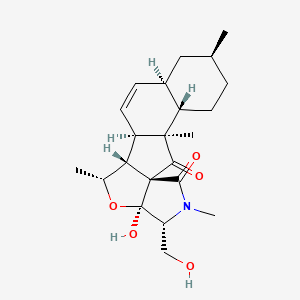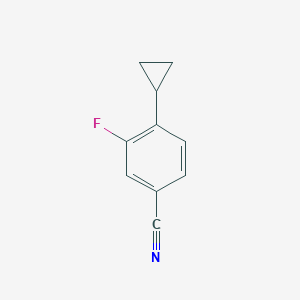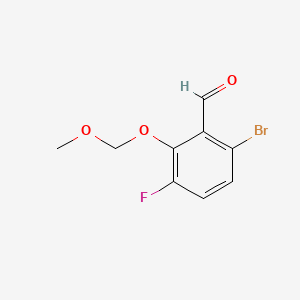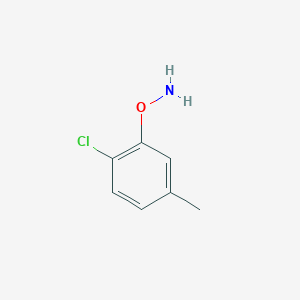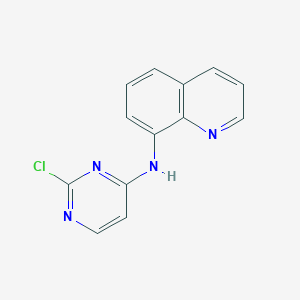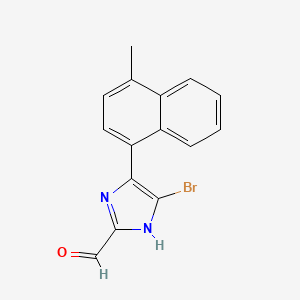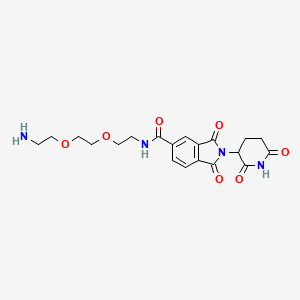
Thalidomide-5-(PEG2-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5-(PEG2-amine) is a proteolytic targeting chimera (PROTAC) building block that contains an E3 ligase ligand substituted with a terminal amine group . This compound is a derivative of thalidomide, a medication historically used for treating conditions such as leprosy and multiple myeloma . The addition of the polyethylene glycol (PEG2) moiety enhances the solubility, bioavailability, and pharmacokinetic profile of thalidomide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thalidomide-5-(PEG2-amine) is synthesized by reacting thalidomide with a PEG2 linker that has a terminal amine group. The amine group can react with NHS ester groups or carboxylic acids in the presence of coupling agents such as EDC or HATU . The reaction typically occurs under mild conditions, ensuring the integrity of the thalidomide structure.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally involves standard organic synthesis techniques, including purification steps like chromatography to achieve high purity levels (≥95%) .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-5-(PEG2-amine) undergoes various chemical reactions, including:
Substitution Reactions: The terminal amine group can participate in nucleophilic substitution reactions with electrophiles such as NHS esters.
Coupling Reactions: The amine group can couple with carboxylic acids in the presence of coupling agents like EDC or HATU.
Common Reagents and Conditions:
NHS Esters: Used for amine coupling reactions.
EDC or HATU: Coupling agents facilitating the formation of amide bonds.
Major Products: The primary products of these reactions are amide-linked conjugates, which can be used in further applications such as PROTAC development .
Applications De Recherche Scientifique
Thalidomide-5-(PEG2-amine) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Thalidomide-5-(PEG2-amine) involves its role as a PROTAC building block. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the selective degradation of target proteins . This process involves the ubiquitination and subsequent proteasomal degradation of the target proteins, thereby modulating various cellular pathways .
Comparaison Avec Des Composés Similaires
Thalidomide-O-PEG2-amine: Contains a PEG2 linker but with a different functional group (e.g., carboxylic acid).
Thalidomide-5-amine: A simpler derivative without the PEG2 moiety.
Uniqueness: Thalidomide-5-(PEG2-amine) stands out due to its enhanced solubility and bioavailability, making it more effective in pharmaceutical applications . The presence of the PEG2 linker also allows for better conjugation with other molecules, expanding its utility in research and therapeutic development .
Propriétés
Formule moléculaire |
C20H24N4O7 |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H24N4O7/c21-5-7-30-9-10-31-8-6-22-17(26)12-1-2-13-14(11-12)20(29)24(19(13)28)15-3-4-16(25)23-18(15)27/h1-2,11,15H,3-10,21H2,(H,22,26)(H,23,25,27) |
Clé InChI |
JHPUXMJZJYXENI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


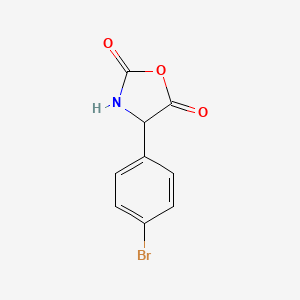
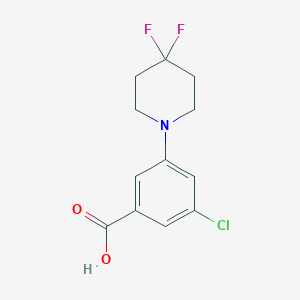

![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide](/img/structure/B13715383.png)
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B13715386.png)
![N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride](/img/structure/B13715402.png)
![4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B13715404.png)
![3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid](/img/structure/B13715410.png)
